4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride
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Description
4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O and its molecular weight is 251.15. The purity is usually 95%.
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Scientific Research Applications
NMR Studies and Molecular Structure
An experimental and theoretical study using nuclear magnetic resonance (NMR) spectroscopy on 4-(1-pyrrolidinyl)piperidine, a compound structurally related to 4-(4-Piperidinyl)-2(1H)-pyridinone dihydrochloride, provided insights into its stable forms and molecular structure. This study highlighted the solvent effects on nuclear magnetic shielding tensors, offering valuable information for understanding the chemical environment and reactivity of similar compounds (Alver, Parlak, & Bilge, 2011).
Synthetic Applications
Research on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrated the utility of piperidine as a catalyst in promoting such reactions, suggesting potential pathways for the synthesis of derivatives of this compound (Mekheimer, Mohamed, & Sadek, 1997).
Carbonylation Reactions
A novel study on the carbonylation reaction of N-(2-pyridinyl)piperazines, closely related to the target compound, in the presence of Rh4(CO)12 and ethylene, unveiled a unique carbonylation at a C−H bond. This reaction's specificity and efficiency provide a foundational understanding of potential carbonylation reactions involving this compound (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Crystal and Molecular Structure Analysis
Investigations into the crystal and molecular structures of related compounds, such as hexahydropyridine (piperidine) hydrochloride, offer detailed insights into the structural conformation, hydrogen bonding, and molecular interactions that could influence the properties and reactivity of this compound (Dattagupta & Saha, 1975).
Antimicrobial Applications
Research on the discovery of antimycobacterial spiro-piperidin-4-ones highlighted the potential of compounds bearing the piperidine moiety for developing new antimicrobial agents. This suggests that derivatives of this compound could have applications in the design of novel antimicrobial compounds (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Properties
IUPAC Name |
4-piperidin-4-yl-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-10-7-9(3-6-12-10)8-1-4-11-5-2-8;;/h3,6-8,11H,1-2,4-5H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOWJSWKPCEYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.